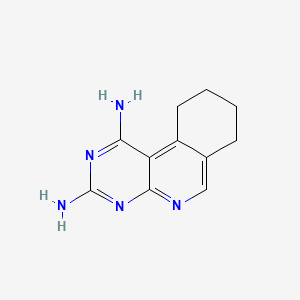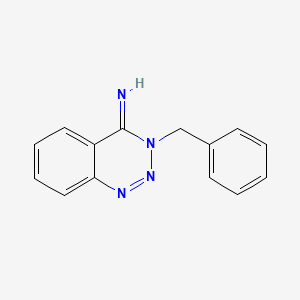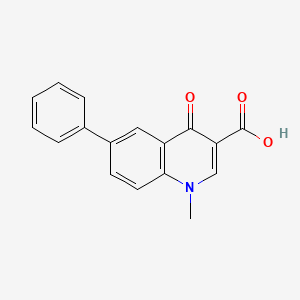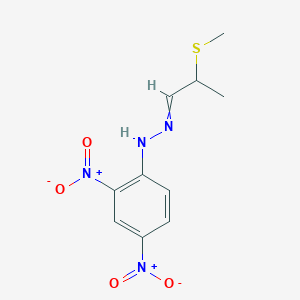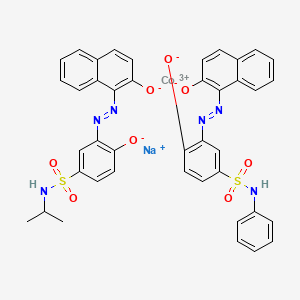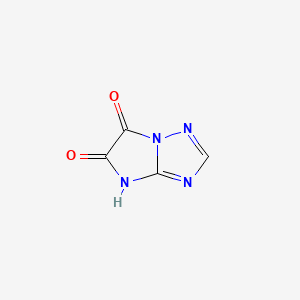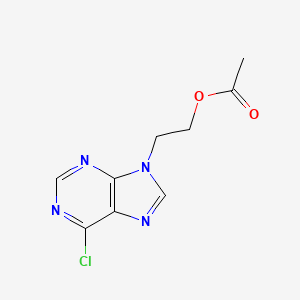amino}benzoyl)amino]pentanedioic acid CAS No. 51865-80-6](/img/structure/B12794741.png)
3-[(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 121183 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 121183 involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 121183 is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
NSC 121183 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 121183 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: NSC 121183 is studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of NSC 121183 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
NSC 121183 can be compared to other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
NSC 121184: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
NSC 121185:
The uniqueness of NSC 121183 lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Propiedades
Número CAS |
51865-80-6 |
|---|---|
Fórmula molecular |
C20H22N8O5 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-12-8-23-18-16(24-12)17(21)26-20(22)27-18)13-4-2-10(3-5-13)19(33)25-11(6-14(29)30)7-15(31)32/h2-5,8,11H,6-7,9H2,1H3,(H,25,33)(H,29,30)(H,31,32)(H4,21,22,23,26,27) |
Clave InChI |
XGUYWWCTJUKORI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



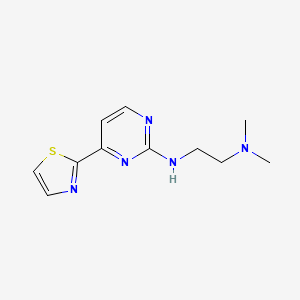

![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)

